molecular formula C9H5F3N2O B2600397 3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-amine CAS No. 1427380-13-9

3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-amine

Cat. No.: B2600397
CAS No.: 1427380-13-9
M. Wt: 214.147
InChI Key: WZZRFNWFPYULIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported, which could potentially be applied to the synthesis of "3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-amine" .


Chemical Reactions Analysis

The compound may be involved in reactions such as the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-amine is used in the synthesis of various heterocyclic compounds. For instance, it plays a role in the photochemical synthesis of fluorinated heterocyclic compounds like oxadiazoles and triazoles, which have potential applications in drug discovery and material sciences. The synthesis process involves photolytic intermediate steps and can lead to various fluorinated five-membered heterocycles (Pace et al., 2004).

Role in Medicinal Chemistry

The compound is also instrumental in medicinal chemistry. It serves as a building block for various pharmacologically active molecules. For instance, it's involved in the synthesis of β-amino amides incorporating fused heterocycles like triazolopiperazines. These compounds are evaluated for their inhibitory activities against dipeptidyl peptidase IV (DPP-IV), making them potential treatments for type 2 diabetes (Kim et al., 2005).

Application in Organic Synthesis

In the realm of organic synthesis, this compound is used in the preparation of various complex molecules. The structural uniqueness of this compound allows it to engage in complex chemical reactions, leading to the synthesis of multifunctional systems, which could have implications in drug development and material sciences (Pattison et al., 2009).

Properties

IUPAC Name

3-(2,4,6-trifluorophenyl)-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-4-1-5(11)9(6(12)2-4)7-3-8(13)15-14-7/h1-3H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZRFNWFPYULIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C2=NOC(=C2)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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